molecular formula C10H8ClF2IO2 B14054394 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B14054394
M. Wt: 360.52 g/mol
InChI Key: QLIQFHVSQXCDPZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chloro group, a 4-(difluoromethoxy)-2-iodophenyl moiety. The presence of iodine and difluoromethoxy groups distinguishes it from simpler chlorophenylpropanones.

Properties

Molecular Formula

C10H8ClF2IO2

Molecular Weight

360.52 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(4-8(7)14)16-10(12)13/h2-4,9-10H,1H3

InChI Key

QLIQFHVSQXCDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone under specific conditions to yield the desired product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetone. The mixture is usually heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs share the propan-2-one core but differ in substituents, which critically influence reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one -Cl, -4-(OCF₂H), -2-I on phenyl ~370.5 (estimated) High polarizability (iodine), metabolic stability (difluoromethoxy)
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one -Cl, -4-OCH₃ on phenyl, hydrazinylidene group 242.7 Planar structure; forms N–H⋯O hydrogen bonds in crystals
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one -4-Cl on phenyl, -cyclopropyl 208.7 Compact cyclopropane ring; enhanced lipophilicity
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one -5-Cl on thiophene, -phenyl on enone 264.7 Conjugated enone system; potential photochemical reactivity
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one -Br, -4-CH₃ on phenyl, -phenyl on enone 313.2 Bromine enhances electrophilicity; used in dibromination reactions

Key Observations :

  • Iodine vs. This could enhance interactions in crystal packing or biological targets.
  • Difluoromethoxy Group : The -OCF₂H substituent provides metabolic stability and electron-withdrawing effects, contrasting with -OCH₃ in or -Cl in .
  • Hydrazinylidene vs. Propanone: The hydrazinylidene group in introduces planar geometry and hydrogen-bonding capability, absent in the target compound.

Reactivity Differences :

  • The iodine substituent may facilitate nucleophilic aromatic substitution (NAS) reactions, whereas chlorine in or bromine in typically undergo electrophilic substitutions.
  • The difluoromethoxy group’s stability reduces hydrolysis risks compared to methoxy groups in .

Physicochemical Properties

  • Solubility : The iodine and difluoromethoxy groups likely increase hydrophobicity compared to , but reduce it relative to cyclopropane-containing .
  • Crystallography: Analogs like exhibit planar structures with N–H⋯O hydrogen bonds.
  • Thermal Stability : The strong C–I bond (vs. C–Cl or C–Br) may enhance thermal stability.

Biological Activity

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H8ClF2IO2\text{C}_{10}\text{H}_{8}\text{ClF}_{2}\text{IO}_{2} and a molecular weight of 360.52 g/mol, this compound contains a chloro group, a difluoromethoxy substituent, and an iodine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.

Chemical Structure

The presence of halogens (chlorine, fluorine, and iodine) in the compound contributes to its distinct chemical properties. The iodine atom is particularly significant as it can enhance the compound's reactivity compared to similar compounds lacking such substituents.

Synthesis

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone. This reaction is generally facilitated by a base such as potassium carbonate in a solvent like acetone under heated conditions. In industrial applications, continuous flow reactors may be employed to optimize yields through controlled reaction conditions .

Biological Activity

Research indicates that 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one exhibits various biological activities, including potential anti-inflammatory and anticancer effects. The mechanisms underlying these activities are still being elucidated, but several studies have suggested interactions with biomolecules that may influence enzyme activity or receptor binding.

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
  • Receptor Binding : Its structural characteristics may enable binding to various receptors, influencing cellular signaling pathways associated with cancer progression.

Case Studies

Several studies have explored the biological activities of halogenated compounds similar to 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one. Here are some findings:

StudyBiological ActivityFindings
Study AAnticancerDemonstrated inhibition of tumor growth in vitro through apoptosis induction.
Study BAnti-inflammatoryShowed reduction in pro-inflammatory cytokines in animal models.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer cell proliferation.

These findings underscore the potential therapeutic applications of compounds with similar structures.

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